Diazan Exhibits Sustained Antileukemic Survival Benefit After Single Administration in L1210 Leukemia Model
Diazan demonstrated statistically significant and sustained prolongation of mean survival time in mice bearing L1210 leukemia following only a single injection [1]. In autoradiographic cell-cycle analysis, Diazan inhibited the development of the leukemic process for 2 days after single administration, with mitotic activity markedly reduced due to considerably decreased DNA synthesis intensity [2].
| Evidence Dimension | Mean survival time prolongation (leukemia L1210 model) |
|---|---|
| Target Compound Data | Statistically significant increase in mean survival time (exact fold-change not specified in abstract) |
| Comparator Or Baseline | Untreated control animals with L1210 leukemia |
| Quantified Difference | Significant prolongation observed |
| Conditions | Mouse L1210 leukemia model; single intraperitoneal injection |
Why This Matters
Single-dose sustained efficacy distinguishes Diazan from analogs requiring repeated administration or combination regimens to achieve comparable antileukemic effects, which has direct implications for experimental protocol design and procurement decisions.
- [1] Emanuel, N. M., Konovalova, N. P., & Djachkovskaya, R. F. (1976). Antitumor activity of 1,2-bis diazoacetyl ethane. Cancer Treatment Reports, 60(11), 1601–1604. View Source
- [2] Goncharova, S. A., Konovalova, N. P., & Shevtsova, V. N. (1976). [Influence of diazan on the mitotic cycle of leukemia L1210 cells]. Voprosy Onkologii, 22(2), 68–72. View Source
